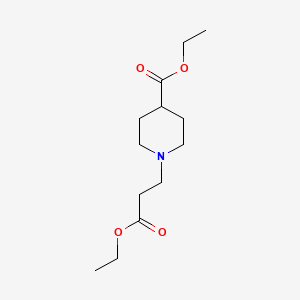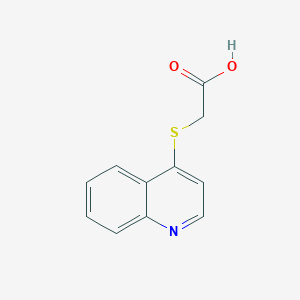
1H-Pyrrole-2-carboxylic acid, 2-methylhydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-2-carboxylic acid, 2-methylhydrazide is an organic compound derived from pyrrole, a five-membered aromatic heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2-carboxylic acid, 2-methylhydrazide can be synthesized through several methods. One common approach involves the reaction of 1H-pyrrole-2-carboxylic acid with methylhydrazine under acidic or basic conditions. The reaction typically proceeds as follows:
Step 1: Dissolve 1H-pyrrole-2-carboxylic acid in a suitable solvent such as ethanol or methanol.
Step 2: Add an equimolar amount of methylhydrazine to the solution.
Step 3: Heat the mixture under reflux for several hours.
Step 4: Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrrole-2-carboxylic acid, 2-methylhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can yield hydrazine derivatives, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring, utilizing reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or alkylated pyrrole derivatives.
Aplicaciones Científicas De Investigación
1H-Pyrrole-2-carboxylic acid, 2-methylhydrazide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1H-pyrrole-2-carboxylic acid, 2-methylhydrazide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
1H-Pyrrole-2-carboxylic acid, 2-methylhydrazide can be compared with other pyrrole derivatives:
1H-Pyrrole-2-carboxylic acid: Lacks the methylhydrazide group, leading to different reactivity and applications.
1H-Pyrrole-2-carboxylic acid, hydrazide: Similar structure but without the methyl group, affecting its chemical properties and biological activity.
2-Methylpyrrole: A simpler derivative with different reactivity due to the absence of the carboxylic acid and hydrazide groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C6H9N3O |
|---|---|
Peso molecular |
139.16 g/mol |
Nombre IUPAC |
N'-methyl-1H-pyrrole-2-carbohydrazide |
InChI |
InChI=1S/C6H9N3O/c1-7-9-6(10)5-3-2-4-8-5/h2-4,7-8H,1H3,(H,9,10) |
Clave InChI |
YIWJSYUPDOGMNV-UHFFFAOYSA-N |
SMILES canónico |
CNNC(=O)C1=CC=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione](/img/structure/B12123243.png)
![4-methyl-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide](/img/structure/B12123248.png)


![Propanedinitrile, [1-(2-oxo-2H-1-benzopyran-3-yl)ethylidene]-](/img/structure/B12123260.png)

![6-chloro-7-methyl-N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12123267.png)

![2-amino-N-cyclopropyl-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123283.png)
![2-amino-N-(4-ethoxyphenyl)-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123286.png)

![4-Bromo-1-methoxy-2-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B12123296.png)
![N-(Benzo[d][1,3]dioxol-5-yl)-2-(cyclopropylamino)acetamide](/img/structure/B12123301.png)

